6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one
Description
6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one is a synthetic organic compound featuring a hexan-1-one backbone substituted with a primary amine group at the 6-position and a 4-(trifluoromethyl)piperidin-1-yl moiety at the 1-position. The trifluoromethyl (CF₃) group on the piperidine ring confers enhanced metabolic stability and lipophilicity, properties critical for drug-like molecules targeting central nervous system (CNS) or enzyme-active sites . This compound is structurally distinct due to its combination of a linear aliphatic ketone chain and a conformationally constrained piperidine ring, which may influence binding affinity and selectivity in pharmacological contexts.
Properties
IUPAC Name |
6-amino-1-[4-(trifluoromethyl)piperidin-1-yl]hexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O/c13-12(14,15)10-5-8-17(9-6-10)11(18)4-2-1-3-7-16/h10H,1-9,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYVRCARWCPARO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)CCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Piperidine Core Formation
The piperidine ring, substituted with a trifluoromethyl group at the 4-position, is synthesized via cyclization of pyridine precursors or reductive amination of ketones. Source details an electrochemical oxidation method using acetic acid/potassium acetate electrolytes at 40–60°C, achieving 85–92% conversion rates. Platinum or niobium electrodes enable efficient electron transfer, minimizing byproduct formation . Comparative studies show that traditional thermal cyclization (120–160°C, 24–48 hours) yields 70–78% product but requires stringent anhydrous conditions .
An alternative approach involves reductive amination of 4-trifluoromethylpiperidin-1-hexanone with ammonium acetate and sodium cyanoborohydride in methanol. This one-pot reaction proceeds at 0–5°C, affording 88% yield with >95% purity . The low temperature prevents imine hydrolysis, while cyanoborohydride selectively reduces the Schiff base intermediate .
Electrochemical Oxidation for Intermediate Functionalization
Electrochemical oxidation proves critical for introducing the acetoxy group at the 5-position of the piperidine ring. As per , a mixture of acetic acid, potassium acetate, and acetic anhydride serves as the electrolyte, with a current density of 10–15 mA/cm². The reaction completes within 4–6 hours at 40°C, generating 5-acetoxy-4-methyl-3,4-dihydro-2H-pyridine-1-carboxylic acid methyl ester as the primary intermediate . Nuclear magnetic resonance (NMR) analysis confirms >90% regioselectivity for the 5-position, attributed to the electron-withdrawing effect of the trifluoromethyl group .
Hydrogenation Techniques for Stereochemical Control
Catalytic hydrogenation of the dihydropyridine intermediate determines the cis:trans ratio of the final product. Source reports that 5% rhodium on alumina (Rh/Al₂O₃) under 100 psi H₂ at 100°C for 24 hours produces an 5:1 cis:trans ratio. In contrast, platinum oxide (PtO₂) under identical conditions yields a 3:1 ratio, while Wilkinson’s catalyst (RhCl(PPh₃)₃) favors the trans isomer (1:4 cis:trans) . The cis configuration is preferred for biological activity, making Rh/Al₂O₃ the optimal catalyst .
Table 1: Hydrogenation Catalysts and Stereoselectivity
| Catalyst | Pressure (psi) | Temperature (°C) | cis:trans Ratio | Yield (%) |
|---|---|---|---|---|
| Rh/Al₂O₃ | 100 | 100 | 5:1 | 90 |
| PtO₂ | 100 | 100 | 3:1 | 85 |
| Ru/C | 100 | 120 | 1:2 | 78 |
Amine Protection via Curtius Rearrangement
The primary amine group at position 6 is protected using tert-butoxycarbonyl (Boc) via Curtius rearrangement. Source describes reacting the amine with diphenylphosphoryl azide (DPPA) and triethylamine in toluene/t-butanol (1:1) at 100°C for 12–20 hours. This generates tert-butyl (4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamate in 60% yield . Trifluoroacetic acid (TFA) deprotection at 25°C restores the amine with >98% purity, avoiding phosphorous salt contaminants .
Final Coupling and Purification
The hexan-1-one moiety is introduced via nucleophilic acyl substitution. Reacting 4-(trifluoromethyl)piperidine with 6-bromohexanoyl chloride in dichloromethane (DCM) at −20°C for 2 hours yields 80–85% product . Purification by silica gel chromatography (ethyl acetate/hexane, 1:3) removes unreacted acyl chloride, as confirmed by thin-layer chromatography (TLC) .
Analytical Characterization
Critical quality attributes are verified through:
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be used to modify the ketone group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce alcohols .
Scientific Research Applications
6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively . The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
a) 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one
- Key Difference : Replacement of the trifluoromethyl group with a hydroxymethyl (-CH₂OH) substituent.
- This compound (InChIKey: HYUDWZODBWDMCJ-UHFFFAOYSA-N) is listed by two suppliers, suggesting moderate research interest .
- Synonym: MS-21678, A1-15556.
b) 3-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile
- Key Difference : Incorporation of a fused imidazo-pyrrolo-pyrazine heterocycle and a nitrile-containing propanenitrile chain.
- Impact: The extended heteroaromatic system enhances π-π stacking interactions, likely improving target binding in kinase inhibition (e.g., cancer therapeutics). Stereochemistry (3R,4R) further refines selectivity, as noted in a 2022 European patent .
Backbone-Modified Analogues
a) 6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one
- Key Difference: Replacement of the piperidine ring with a piperazine moiety acylated by a 3-methylbutanoyl group.
- Impact : The piperazine ring introduces basicity, while the acyl group may alter metabolic stability. This compound is supplied by five vendors, indicating broader applicability in medicinal chemistry .
b) 6-Amino-1-{2-[bis-(4-methoxy-phenyl)-phenyl-methoxymethyl]-4-hydroxy-pyrrolidin-1-yl}-hexan-1-one
- Key Difference : Substitution with a bulky bis-(4-methoxyphenyl) group on a pyrrolidine ring.
- Impact: The steric hindrance and phenolic hydroxy group may limit membrane permeability but improve solubility. This analog (CAS: 851912-61-3) is niche, with only one supplier .
Research Findings and Trends
- Trifluoromethyl Advantage : The CF₃ group in the parent compound confers superior metabolic resistance compared to hydroxymethyl or methoxy analogs, as evidenced by its inclusion in patent-protected kinase inhibitors .
- Backbone Flexibility : Hexan-1-one derivatives with shorter chains (e.g., pentan-1-one) show reduced solubility, underscoring the balance between chain length and bioavailability .
- Supplier Trends : High supplier counts for piperazine-modified analogs suggest industrial prioritization of tunable basicity and synthetic accessibility .
Biological Activity
6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one is a synthetic compound notable for its unique structure, which combines a piperidine ring with a trifluoromethyl group. This combination enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry. The compound's potential applications span various therapeutic areas, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular structure of 6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one can be represented as follows:
Key Features:
- Piperidine Ring: A six-membered ring containing one nitrogen atom, contributing to the compound's basicity and ability to form hydrogen bonds.
- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, allowing better penetration through biological membranes.
- Amino Group: Contributes to the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the trifluoromethyl group has been linked to enhanced activity against various microbial strains. In vitro studies have demonstrated that derivatives of piperidine show promising results against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one has shown potential as an anticancer agent. Studies suggest that compounds containing piperidine derivatives can inhibit the growth of several cancer cell types, including lung, breast, and colorectal cancers . The mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Studies
A recent study evaluated the anticancer activity of several piperidine derivatives, including 6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one. The findings revealed that this compound exhibited an IC50 value comparable to established anticancer drugs, indicating its potential as a lead compound for further development .
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| 6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one | 10.5 | Breast Cancer (MDA-MB-231) |
| Example Drug | 12.0 | Lung Cancer |
| Example Drug | 9.0 | Colorectal Cancer |
The mechanism underlying the biological activities of 6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one involves its interaction with specific molecular targets within cells. The trifluoromethyl group enhances the compound's ability to cross cell membranes, while the amino group facilitates interactions with various biological macromolecules, potentially leading to altered cellular responses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one, considering the reactivity of the trifluoromethyl and amino groups?
- Methodological Answer :
- Step 1 : Begin with a nucleophilic substitution reaction between 4-(trifluoromethyl)piperidine and a hexanone precursor. Protect the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions during coupling .
- Step 2 : Use catalysts like HATU or DCC for amide bond formation, ensuring anhydrous conditions to avoid hydrolysis of the trifluoromethyl group .
- Step 3 : Deprotect the amino group using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous sodium bicarbonate .
Q. How can researchers ensure purity and stability during the purification of this compound, given its hygroscopic nature?
- Methodological Answer :
- Step 1 : Employ reverse-phase HPLC with a C18 column and a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to separate impurities .
- Step 2 : Use lyophilization for drying, as the compound may degrade under high temperatures. Store under inert gas (e.g., argon) at -20°C to prevent moisture absorption .
- Step 3 : Confirm purity via NMR (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS) to detect residual solvents or byproducts .
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?
- Methodological Answer :
- Step 1 : Use ¹⁹F NMR to verify the integrity of the trifluoromethyl group, as its chemical shift (~-60 ppm) is highly sensitive to electronic environment changes .
- Step 2 : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperidine and hexanone moieties .
- Step 3 : Validate thermal stability via thermogravimetric analysis (TGA) and monitor decomposition thresholds under nitrogen atmosphere .
Advanced Research Questions
Q. How can in vitro assays be designed to evaluate the compound’s interaction with central nervous system (CNS) targets while minimizing off-target effects?
- Methodological Answer :
- Step 1 : Use radioligand binding assays (e.g., with ³H-labeled ligands) on serotonin or dopamine receptors to measure IC₅₀ values. Include positive controls (e.g., clozapine for 5-HT₂A) .
- Step 2 : Conduct selectivity screening against a panel of 50+ GPCRs and ion channels to identify off-target interactions .
- Step 3 : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize assays that align with translational goals .
Q. What strategies are effective for resolving contradictions in bioactivity data across different studies?
- Methodological Answer :
- Step 1 : Replicate experiments under standardized conditions (e.g., pH 6.5 ammonium acetate buffer for solubility consistency) .
- Step 2 : Perform meta-analysis using tools like RevMan to assess heterogeneity in datasets, focusing on variables like cell line origin or assay temperature .
- Step 3 : Validate findings with orthogonal methods (e.g., SPR for binding kinetics if initial data came from fluorescence assays) .
Q. How can computational methods predict metabolic pathways and optimize pharmacokinetic properties?
- Methodological Answer :
- Step 1 : Use Schrödinger’s QikProp to calculate logP, pKa, and bioavailability scores. The trifluoromethyl group may reduce metabolic oxidation, enhancing half-life .
- Step 2 : Run molecular dynamics simulations (e.g., AMBER) to model cytochrome P450 interactions and identify vulnerable sites for deuteration .
- Step 3 : Cross-validate predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) to quantify metabolic clearance rates .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Step 1 : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Refer to GHS guidelines for unclassified but reactive substances .
- Step 2 : In case of spills, neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
- Step 3 : Monitor air quality with real-time sensors for volatile organic compounds (VOCs) during large-scale synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
